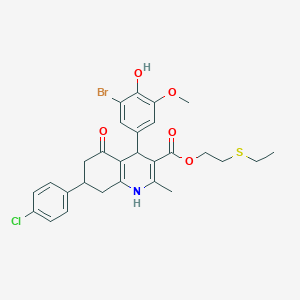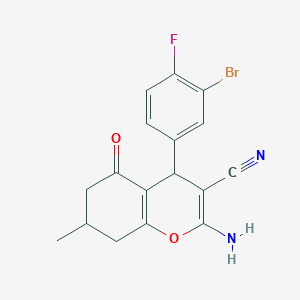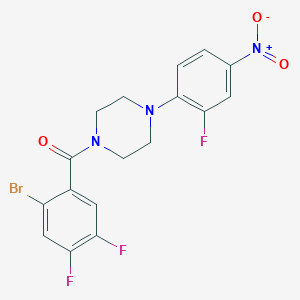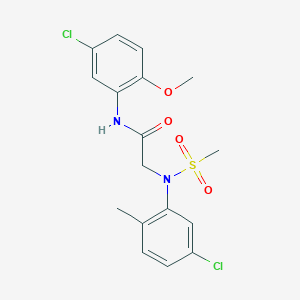![molecular formula C17H20N4O3 B5130554 3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B5130554.png)
3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene, also known as NPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazatricyclo compounds, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells, viruses, and bacteria. 3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has been shown to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis, and the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has been shown to modulate the immune system, which may contribute to its antiviral and antibacterial activities.
実験室実験の利点と制限
One of the main advantages of 3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of 3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene is its low solubility in water, which may affect its bioavailability and limit its potential applications.
将来の方向性
There are several future directions for the research and development of 3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the development of new formulations and delivery methods may improve its bioavailability and expand its potential applications. Finally, the evaluation of its safety and toxicity profile is essential for its clinical development.
合成法
The synthesis of 3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene involves a multi-step process that begins with the preparation of 3-nitrobenzaldehyde. This is followed by the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate to form 3-(3-nitrophenyl)-3-oxopropanoic acid ethyl ester. The next step involves the cyclization of the ethyl ester with hydrazine hydrate to form 3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene.
科学的研究の応用
3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. It has been extensively studied for its potential applications in cancer research, as it has been shown to inhibit the growth of various cancer cell lines. 3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has also been shown to exhibit antiviral activity against influenza A virus and antibacterial activity against Staphylococcus aureus.
特性
IUPAC Name |
1-[3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-14(22)20-16(12-4-3-5-13(10-12)21(23)24)17-15(18-20)11-6-8-19(17)9-7-11/h3-5,10-11,16-17H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSPDSUBUHTOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2C(=N1)C3CCN2CC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5130473.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)



![N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5130525.png)


![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)

![5-(2-fluorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5130561.png)